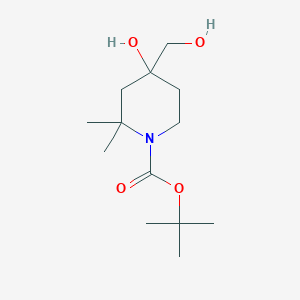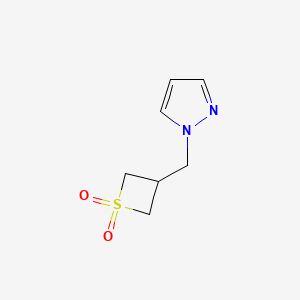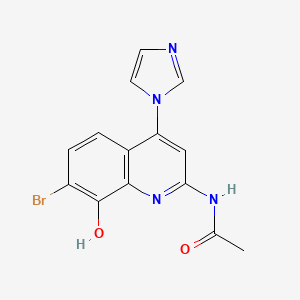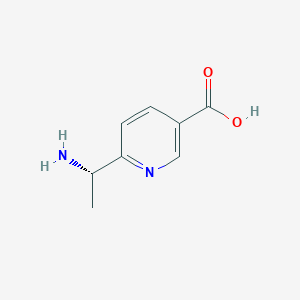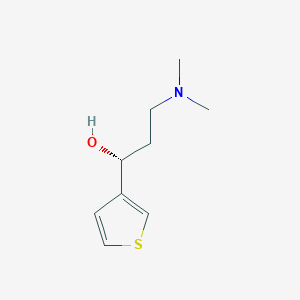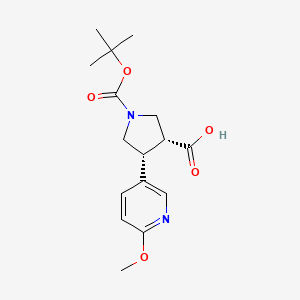
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group and a methoxypyridinyl group. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 6-methoxypyridine.
Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with tert-butyl chloroformate under basic conditions to form the tert-butoxycarbonyl-protected pyrrolidine.
Substitution Reaction: The protected pyrrolidine is then subjected to a substitution reaction with 6-methoxypyridine, typically using a suitable base and solvent to facilitate the reaction.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the pyrrolidine ring or the carboxylic acid group to yield various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrrolidine derivatives.
科学研究应用
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another compound with a tert-butoxycarbonyl group and a substituted aromatic ring.
Allylamine: A simpler amine with an unsaturated carbon chain.
Comparison:
Uniqueness: (3R,4R)-1-(tert-Butoxycarbonyl)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a methoxypyridinyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.
Functional Groups: Compared to similar compounds, the presence of the methoxypyridinyl group provides additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C16H22N2O5 |
|---|---|
分子量 |
322.36 g/mol |
IUPAC 名称 |
(3R,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-8-11(12(9-18)14(19)20)10-5-6-13(22-4)17-7-10/h5-7,11-12H,8-9H2,1-4H3,(H,19,20)/t11-,12-/m0/s1 |
InChI 键 |
BUTPQNIUYIYVTA-RYUDHWBXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)C2=CN=C(C=C2)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


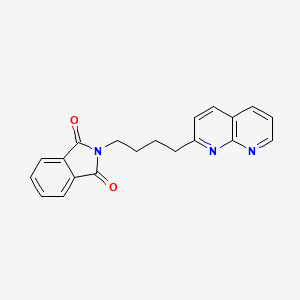

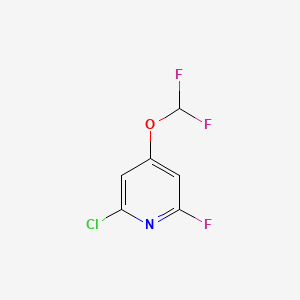
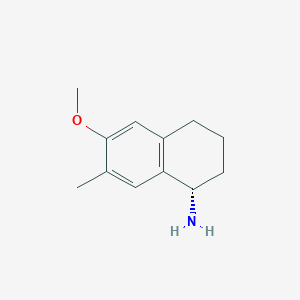
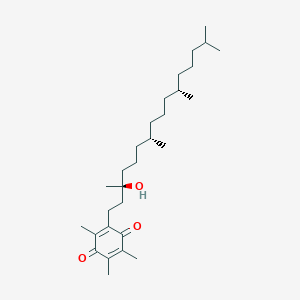
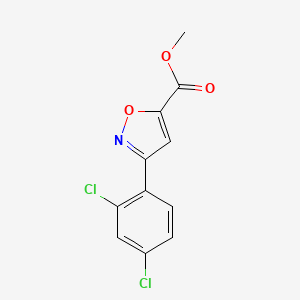
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)
